W-2429
Overview
Description
It has been found to be considerably more effective than acetylsalicylic acid in inhibiting carrageenan-induced edema and in reducing brewer’s yeast-induced fever in rats . This compound has shown promising results in various pharmacological studies, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of W-2429 involves the formation of the isoxazolo[3,2-b]quinazolin-9-one structure. The synthetic route typically includes the cyclization of appropriate precursors under specific reaction conditions. For instance, one method involves the reaction of 2-aminobenzonitrile with hydroxylamine to form the isoxazole ring, followed by cyclization to form the quinazolinone structure . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
W-2429 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
W-2429 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of isoxazole and quinazolinone chemistry.
Biology: The compound’s analgesic and anti-inflammatory properties make it a valuable tool in biological research, particularly in the study of pain and inflammation mechanisms.
Medicine: this compound has potential therapeutic applications due to its analgesic properties.
Mechanism of Action
The mechanism of action of W-2429 involves its interaction with specific molecular targets and pathways. It is believed to exert its analgesic effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound may also interact with other molecular targets involved in the pain pathway, although the exact mechanisms are still under investigation .
Comparison with Similar Compounds
W-2429 is similar to other compounds in the isoxazolo[3,2-b]quinazolin-9-one family, such as its 2- and 3-methyl congeners. These compounds share similar chemical structures and pharmacological properties. this compound has been found to be more effective than its analogs in certain pharmacological tests, such as the inhibition of carrageenan-induced edema and the reduction of brewer’s yeast-induced fever . This makes this compound a unique and valuable compound in scientific research.
Properties
IUPAC Name |
2,3-dihydro-[1,2]oxazolo[3,2-b]quinazolin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10-7-3-1-2-4-8(7)11-9-5-6-14-12(9)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIKRYZUZNUZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON2C1=NC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191240 | |
Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37795-69-0 | |
Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037795690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | W-2429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | W-2429 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6152QM1944 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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